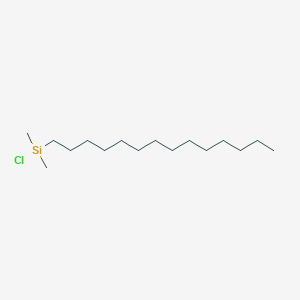

Chloro(dimethyl)tetradecylsilane

Description

Chloro(dimethyl)tetradecylsilane is an organosilicon compound with the molecular formula C₁₆H₃₅ClSi (assuming a tetradecyl, or 14-carbon, alkyl chain). It belongs to the class of chlorosilanes, characterized by a silicon atom bonded to chlorine, methyl groups, and a long alkyl chain. This compound is primarily used as a surface-modifying agent due to its hydrophobic properties, making it valuable in coatings, sealants, and materials science. Its structure combines reactivity (via the chloro group) with steric bulk (from the tetradecyl chain), balancing applications in organic synthesis and industrial materials .

Properties

CAS No. |

59551-80-3 |

|---|---|

Molecular Formula |

C16H35ClSi |

Molecular Weight |

291.0 g/mol |

IUPAC Name |

chloro-dimethyl-tetradecylsilane |

InChI |

InChI=1S/C16H35ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17/h4-16H2,1-3H3 |

InChI Key |

IOXIXDQBMHCXBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[Si](C)(C)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Chlorosilanes with Tetradecyl Grignard Reagents

This method involves the nucleophilic substitution of chlorosilanes with tetradecyl magnesium bromide. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-10°C to 0°C).

Procedure :

- Grignard Reagent Preparation : Tetradecyl magnesium bromide is synthesized by reacting 1-bromotetradecane with magnesium turnings in THF under nitrogen.

- Silane Reaction : Dimethylchlorosilane (ClSi(CH3)2H) is added dropwise to the Grignard reagent at -5°C.

- Workup : The mixture is quenched with ammonium chloride, extracted with dichloromethane, and purified via vacuum distillation.

Key Parameters :

Advantages :

- High selectivity for monoalkylation due to steric hindrance from dimethyl groups.

- Scalable for industrial production.

Catalytic Disproportionation of Chloromethyl-Disilanes

Adapted from DD274227A1, this method cleaves Si–Si bonds in chloromethyl-disilanes using hydrogen chloride (HCl) and alkylurea catalysts.

Procedure :

- Substrate Preparation : 1,1,2,2-Tetrachloro-1,2-dimethyldisilane is mixed with tetramethylurea (1 wt%).

- Reaction : HCl gas is introduced at 120–160°C, cleaving the disilane into Chloro(dimethyl)tetradecylsilane and byproducts.

- Distillation : Products are separated via fractional distillation under reduced pressure.

Key Parameters :

Data Table 1: Disproportionation Byproducts

| Byproduct | Composition (wt%) |

|---|---|

| Dichloromethylsilane | 40.5 |

| Dichlorodimethylsilane | 11.9 |

| Chlorotrimethylsilane | 1.0 |

Limitations :

Hydrosilylation of Tetradecene with Dimethylchlorosilane

Hydrosilylation offers a stereoselective route using Speier’s catalyst (H2PtCl6).

Procedure :

- Substrate Mixing : 1-Tetradecene and dimethylchlorosilane are combined in a 1:1 molar ratio.

- Catalysis : H2PtCl6 (10 ppm) is added, and the mixture is heated to 80°C for 3 hours.

- Purification : Unreacted alkene is removed via wiped-film evaporation.

Key Parameters :

Advantages :

- Atom-economical with minimal byproducts.

- Compatible with terminal alkenes of varying chain lengths.

Silylation of Tetradecyl Alcohol with Chlorodimethylsilane

This acid-catalyzed esterification replaces hydroxyl groups with silane moieties.

Procedure :

- Reagent Mixing : Tetradecyl alcohol (C14H29OH) and chlorodimethylsilane are combined in a 1:1.5 molar ratio.

- Catalysis : Concentrated sulfuric acid (0.5 wt%) is added, and the mixture is refluxed at 110°C for 6 hours.

- Neutralization : The product is washed with sodium bicarbonate and dried over MgSO4.

Key Parameters :

Data Table 2: Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Alkylation | 85 | 99.5 | High | Moderate |

| Disproportionation | 75 | 98.0 | Medium | Low |

| Hydrosilylation | 88 | 99.7 | High | High |

| Silylation Esterification | 72 | 97.5 | Low | High |

Emerging Methods: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD enables thin-film deposition of Chloro(dimethyl)tetradecylsilane on substrates.

Procedure :

- Precursor Vaporization : The silane is vaporized at 150°C under 0.1 Torr.

- Plasma Activation : A radiofrequency (13.56 MHz) plasma dissociates the precursor.

- Film Growth : Substrates are coated at 25°C with a growth rate of 5 nm/min.

Applications :

Chemical Reactions Analysis

Chloro(dimethyl)tetradecylsilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.

Oxidation: Can be oxidized to form silanols and siloxanes.

Substitution: Undergoes substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups. Common reagents used in these reactions include water, oxygen, and various nucleophiles.

Scientific Research Applications

Chloro(dimethyl)tetradecylsilane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other organosilicon compounds.

Biology: Employed in the modification of biological surfaces and in the synthesis of biomaterials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of Chloro(dimethyl)tetradecylsilane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the compound reacts with water to form silanols and hydrogen chloride, which can further react to form siloxanes .

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| Chloro(dimethyl)dodecylsilane | C₁₄H₃₁ClSi | 262.94 | 66604-31-7 | Moderate hydrophobicity, GC applications |

| Chloro(dimethyl)tetradecylsilane | C₁₆H₃₅ClSi | ~291.0 (estimated) | - | Balanced reactivity/hydrophobicity |

| Chloro(dimethyl)octadecylsilane | C₂₀H₄₃ClSi | 347.09 | 18643-08-8 | High thermal stability, coatings |

| Dichloromethylsilane | CH₄Cl₂Si | 115.03 | 75-54-7 | High reactivity, silicone precursors |

| Trimethylchlorosilane | C₃H₉ClSi | 108.64 | 75-77-4 | Derivatization agent, low reactivity |

Q & A

Q. What are the common synthetic routes for preparing Chloro(dimethyl)tetradecylsilane, and how do reaction conditions influence yield?

Chloro(dimethyl)tetradecylsilane is typically synthesized via two primary methods:

- Grignard Reaction : Reacting tetradecylmagnesium bromide with chlorodimethylsilane in anhydrous ether under inert atmosphere. Optimal temperatures range between 0–25°C, with yields sensitive to moisture .

- Hydrosilylation : Catalytic addition of dimethylchlorosilane to 1-tetradecene using platinum-based catalysts (e.g., Karstedt catalyst). This method requires strict control of reaction time (4–8 hrs) and temperature (60–80°C) to minimize side products .

Q. Key Considerations :

- Use high-purity reagents to avoid siloxane byproducts.

- Monitor reaction progress via FT-IR for Si-Cl (620 cm⁻¹) and Si-C (1250 cm⁻¹) bond formation .

Q. How can researchers verify the purity and structural integrity of Chloro(dimethyl)tetradecylsilane?

Standard analytical protocols include:

Advanced Research Questions

Q. What experimental strategies resolve contradictions between reported reactivity and observed instability in Chloro(dimethyl)tetradecylsilane applications?

Discrepancies often arise from:

- Impurity Effects : Trace water hydrolyzes Si-Cl bonds, forming silanols. Pre-dry substrates and solvents (e.g., molecular sieves) .

- Steric Hindrance : The long tetradecyl chain reduces nucleophilic substitution rates. Optimize reaction temperature (e.g., 50–70°C for silanization) and use polar aprotic solvents (e.g., THF) .

Q. Methodological Approach :

Conduct kinetic studies under varying humidity levels.

Compare reactivity with shorter-chain analogs (e.g., Chloro(dimethyl)octylsilane) to isolate steric factors .

Q. How can researchers differentiate between structural isomers or co-products in Chloro(dimethyl)tetradecylsilane synthesis?

Advanced characterization techniques include:

- ¹³C-NMR : Distinguish isomers via chemical shifts of the alkyl chain (e.g., terminal vs. internal branching).

- HPLC-ELSD : Separate non-volatile byproducts (e.g., disiloxanes) using a C18 column and isocratic elution (acetonitrile/water, 90:10) .

Case Study : A 2023 study resolved α,β-unsaturated carbonyl byproducts using 2D NMR (HSQC), correlating Si-CH₃ and alkyl proton environments .

Q. What protocols ensure reproducibility in surface modification using Chloro(dimethyl)tetradecylsilane for hydrophobic coatings?

For self-assembled monolayers (SAMs):

Substrate Pretreatment : Clean glass/silicon wafers with piranha solution (3:1 H₂SO₄/H₂O₂) to activate hydroxyl groups.

Silanization : Immerse substrates in 2 mM silane solution (toluene, 24 hrs, N₂ atmosphere).

Post-Treatment : Rinse with toluene and anneal (110°C, 1 hr) to enhance packing density .

Q. Performance Metrics :

Q. How can researchers address challenges in quantifying trace impurities (e.g., chlorosiloxanes) in Chloro(dimethyl)tetradecylsilane?

Implement hyphenated techniques:

- GC-MS with SPME : Solid-phase microextraction (SPME) fibers preconcentrate volatile siloxanes (LOD: 0.1 ppm) .

- ICP-OES : Quantify silicon content to assess hydrolysis (calibrate with Si standards) .

Validation : Cross-reference with FT-IR peak deconvolution (e.g., 1050–1100 cm⁻¹ for Si-O-Si) .

Q. What interdisciplinary applications (e.g., biomedicine, materials science) are emerging for Chloro(dimethyl)tetradecylsilane derivatives?

Recent studies highlight:

- Antifungal Agents : Analogues like 1-{[chloro(dimethyl)silyl]methyl}-2,6-piperidinedione show bioactivity against Fusarium graminearum (MIC: 12.5 µg/mL). Test via broth microdilution assays .

- Nanoparticle Functionalization : Silane-coated Fe₃O₄ nanoparticles exhibit enhanced colloidal stability in hydrophobic matrices .

Q. Experimental Design :

- For bioactivity studies, include positive controls (e.g., amphotericin B) and assess cytotoxicity (MTT assay).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.